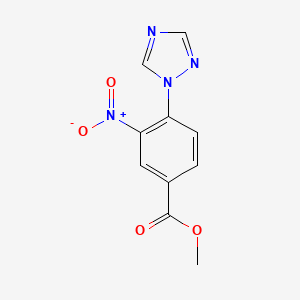

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Description

Introduction to Methyl 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Historical Context and Development

The history of this compound is deeply rooted in the development of triazole chemistry. The name "triazole" was first coined by Bladin in 1885 to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system with the molecular formula C2H3N3. The development of triazole chemistry accelerated with the establishment of several facile and convenient synthetic techniques, along with the recognition of triazoles' versatile interactions with biological systems.

The 1,2,4-triazole component of this compound has been the subject of extensive research since the discovery of triazoles. While specific historical documentation of this compound's first synthesis is not extensively detailed in the available literature, it represents an important advancement in the synthesis of functionalized triazole derivatives that emerged from decades of heterocyclic chemistry development.

The 1,2,4-triazole structure exists in equilibrium between two tautomeric forms: 1H-form and 4H-form, with the 1H form being more stable. This tautomeric behavior contributes to the chemical versatility of triazole-containing compounds like this compound.

Significance in Heterocyclic Chemistry

This compound holds significant importance in heterocyclic chemistry due to several factors. The 1,2,4-triazole component is particularly noteworthy as it is found in numerous pharmacologically active molecules. The significance of heterocycles like 1,2,4-triazole in chemical design stems from their ability to modify physicochemical characteristics and biological impacts of compounds.

The presence of three nitrogen atoms in the triazole structure provides opportunities for a plethora of structural modifications with the generation of novel therapeutically potential agents, which distinguishes triazoles from other heterocyclic compounds. The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, including antifungals (itraconazole, posaconazole, voriconazole), antivirals (ribavirin), antimigraine medications (rizatriptan), anxiolytics (alprazolam), antidepressants (trazodone), and antitumor drugs (letrozole and anastrozole).

The combination of a 1,2,4-triazole with a nitro-substituted benzene ring and a carboxylate group in this compound creates a molecule with potential applications in pharmaceutical research and material science. The nitro group, in particular, has been shown to play a crucial role in the antimicrobial activity of certain compounds. Research has indicated that the presence of a nitro group in the phenyl ring at specific positions relative to triazole structures can significantly influence biological activity against various microbial species.

Classification and Nomenclature

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is formally named this compound. This systematic name describes the compound's structure by identifying the parent structure (benzenecarboxylate) and its substituents (methyl ester, nitro group, and 1,2,4-triazole).

The name can be broken down as follows:

- Methyl: Indicates the methyl ester of the carboxylic acid.

- 3-nitro: Indicates a nitro group at position 3 of the benzene ring.

- 4-(1H-1,2,4-triazol-1-yl): Indicates a 1H-1,2,4-triazole attached at position 4 of the benzene ring through the N1 position of the triazole.

- Benzenecarboxylate: The parent structure, a benzene ring with a carboxylate group.

The "1H" in the triazole part of the name indicates that the hydrogen is attached to the N1 position of the triazole ring, distinguishing it from other possible tautomeric forms. This nomenclature precisely communicates the structural arrangement of atoms and groups within the molecule.

Structural Overview

Basic Structural Elements

This compound features a complex but well-defined structure with multiple functional elements. The compound consists of a benzene ring as the central scaffold, with three key substituents strategically positioned around this core.

The central benzene ring serves as the primary structural foundation to which all functional groups are attached. It is a planar, hexagonal aromatic ring with delocalized π electrons, contributing to the overall stability of the molecule.

The 1,2,4-triazole component is a five-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms at positions 3 and 5. In this compound, the triazole is connected to the benzene ring through its N1 position. The triazole ring is also planar and aromatic, adding another dimension of stability to the overall molecular structure.

The nitro group (-NO2) is a key functional element that consists of a nitrogen atom bonded to two oxygen atoms, with the nitrogen directly attached to the benzene ring. This group significantly influences the electronic properties of the molecule due to its strong electron-withdrawing nature.

The methyl carboxylate group (-COOCH3) consists of a carbonyl (C=O) bonded to both a methoxy group (-OCH3) and the benzene ring. This ester functionality contributes to the compound's polarity and potential reactivity.

Table 2 summarizes the basic structural elements of this compound:

| Structural Element | Description |

|---|---|

| Central Scaffold | Benzene ring |

| Substituent 1 | Methyl carboxylate group at position 1 |

| Substituent 2 | Nitro group at position 3 |

| Substituent 3 | 1H-1,2,4-triazol-1-yl group at position 4 |

| Ring Systems | Benzene (6-membered) and 1,2,4-triazole (5-membered) |

| Total Number of Atoms | 26 (C10H8N4O4) |

Key Functional Groups and Their Spatial Arrangement

The spatial arrangement of the functional groups in this compound is crucial to understanding its chemical behavior and potential biological properties. The positioning of these groups creates a unique electronic environment that determines reactivity patterns and interaction capabilities.

The methyl carboxylate group is positioned at carbon 1 of the benzene ring. This group consists of a carbonyl (C=O) bonded to both a methoxy group (-OCH3) and the benzene ring. The carboxylate group is planar with sp2 hybridization at the carbonyl carbon. This functional group contributes to the polarity of the molecule and provides a potential site for nucleophilic attack.

The nitro group is located at position 3 of the benzene ring. This group consists of a nitrogen atom bonded to two oxygen atoms, with the nitrogen directly attached to the benzene ring. The nitro group is planar with sp2 hybridization at the nitrogen atom. As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution in the benzene ring, making adjacent positions more susceptible to nucleophilic attack.

The 1,2,4-triazole is attached through its N1 position to carbon 4 of the benzene ring. This arrangement places the nitro group and the triazole ring in an ortho relationship to each other, which can lead to significant electronic interactions between these two groups. The proximity of these electronically active groups creates a unique reactivity profile for the molecule.

Table 3 summarizes the spatial relationships between the functional groups in this compound:

| Relationship | Description |

|---|---|

| Carboxylate to Nitro | Meta position (1,3) |

| Carboxylate to Triazole | Para position (1,4) |

| Nitro to Triazole | Ortho position (3,4) |

| Bond Angles | Approximately 120° around the benzene carbons |

| Planarity | Both benzene and triazole rings are planar; nitro and carboxylate groups are roughly coplanar with the benzene ring |

The three-dimensional structure of the molecule is influenced by the planar aromatic benzene and triazole rings, as well as the trigonal planar geometry around the nitro group and the carboxylate carbon. These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological activities.

Properties

IUPAC Name |

methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFMQWPQIKIILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate typically involves the nitration of methyl benzoate followed by the introduction of the triazole ring. One common method includes:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.

Triazole Introduction: The nitro compound is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Reduction: Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro and triazole groups.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate involves its interaction with cellular components:

Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.

Pathways Involved: It may induce oxidative stress in cells due to the presence of the nitro group, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three key analogs to highlight structural, functional, and application-based differences.

Structural and Functional Differences

Table 1: Structural and Molecular Comparison

*Calculated values based on structural analogy.

Key Observations:

Nitro vs. Amino Substituents: The nitro group (in the target compound) is strongly electron-withdrawing, enhancing stability but reducing nucleophilicity. This makes the compound suitable for high-temperature industrial processes . Such analogs are often metabolites of herbicides or fungicides, as seen in β-(1,2,4-triazol-1-yl)-alanine derivatives .

Heterocycle Variation :

- Replacing 1,2,4-triazole with imidazole (as in 4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxylic acid) alters hydrogen-bonding capacity and electronic distribution. Imidazole’s dual N-H sites enhance coordination chemistry, whereas triazole’s three nitrogen atoms favor agrochemical interactions .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound improves lipid solubility, favoring industrial formulations. In contrast, the carboxylic acid group in the imidazole analog increases hydrophilicity, making it more suitable for aqueous-phase reactions .

Table 2: Application Comparison

Biological Activity

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula : C₁₀H₈N₄O₄

CAS Number : 167626-49-5

Melting Point : 102–104 °C

Molecular Weight : 248.19 g/mol

The compound is characterized by a triazole ring, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi. The mechanism of action appears to involve the disruption of microbial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This data suggests that the compound may serve as a potential lead in developing new antimicrobial agents.

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent. In vitro studies demonstrated its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value significantly lower than that of standard treatments such as benznidazole.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.09 | >555.5 |

| Benznidazole | 6.15 | >8.13 |

The high selectivity index indicates a favorable therapeutic window, suggesting that this compound could be developed further for clinical use against Chagas disease .

The biological activity of this compound can be attributed to several mechanisms:

- Nitroreduction : The nitro group in the compound can undergo reduction to generate reactive intermediates that damage cellular components.

- Inhibition of Enzymatic Pathways : The triazole moiety may interfere with specific enzymatic pathways critical for pathogen survival.

- Membrane Disruption : The compound may disrupt lipid membranes in microbial cells, leading to increased permeability and cell death.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study involved testing against clinical isolates and demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antiparasitic Potential

In another study focusing on antiparasitic activity, this compound was administered in vivo to infected mice models. Results indicated a significant reduction in parasitemia levels compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach widely used for triazole derivatives . Key parameters include:

- Catalyst : Cu(I) salts (e.g., CuBr) at 0.1–1.0 mol% loading.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) at 25–60°C.

- Substrate Ratios : A 1:1 molar ratio of azide (e.g., 3-nitro-4-azidobenzoate) to alkyne (e.g., 1H-1,2,4-triazole-propargyl) minimizes side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) typically yields >75% purity.

- Table : Representative Conditions from Analogous Syntheses:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuBr | DMF | 50 | 82 | |

| CuI | THF | 25 | 68 |

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify key signals:

- Nitro group: Deshielded aromatic protons (δ 8.5–9.0 ppm) due to electron-withdrawing effects.

- Triazole protons: Distinct singlet (δ 8.1–8.3 ppm) for the 1H-1,2,4-triazole ring .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and ester carbonyl (1720–1700 cm⁻¹) groups.

- X-ray Crystallography : Resolve spatial arrangement of the triazole and nitro substituents on the benzene ring .

Q. What are the common chemical reactions involving the nitro and triazole groups in this compound?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/FeCl₃ converts nitro to amine, enabling further functionalization (e.g., amide coupling) .

- Triazole Reactivity :

- Alkylation: React with alkyl halides at the N1 position under basic conditions (K₂CO₃, DMF).

- Coordination Chemistry: Triazole N2/N4 atoms bind transition metals (e.g., Cu, Zn) for catalytic or material applications .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

- Methodological Answer :

- Thermodynamic vs. Kinetic Control : CuAAC typically favors 1,4-disubstituted triazoles. For 1,5-regioisomers, use ruthenium catalysts (e.g., RuAAC) .

- Protecting Groups : Temporarily block reactive sites (e.g., ester or nitro groups) to direct triazole formation .

Q. How should researchers resolve contradictions in reported biological activities (e.g., fungicidal vs. inactive)?

- Methodological Answer :

- Assay Validation : Compare results across standardized assays (e.g., MIC for antifungal activity vs. cell viability assays) .

- Purity Analysis : Use UPLC (e.g., gradient method with C18 columns) to confirm >95% purity, as impurities (e.g., regioisomers) may skew bioactivity .

- Structural Modifications : Systematically vary substituents (e.g., replace nitro with cyano) to isolate structure-activity relationships .

Q. What computational strategies predict the binding affinity of this compound to target enzymes (e.g., EGFR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole/nitro groups and enzyme active sites (e.g., hEGFR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR Models : Corrogate electronic parameters (Hammett σ for nitro group) with inhibitory activity .

Q. How does the nitro group influence photostability and degradation pathways under UV exposure?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in methanol/water (1:1) and monitor degradation via HPLC. Nitro groups often stabilize aromatic rings but may form nitroso intermediates .

- Radical Trapping : Add TEMPO to quench free radicals and identify degradation byproducts via LC-MS .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Prodrug Design : Convert the methyl ester to a phosphate salt for aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.